tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate
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Overview
Description
tert-Butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate is a complex organic compound that features a sulfonylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the core structure through a series of coupling reactions, such as Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts and boronic acids or esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate may be used to study enzyme interactions and inhibition mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- 4-tert-Butyl-N-(3-chloro-4-methylphenyl)benzamide
Uniqueness
tert-Butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields.
Properties
Molecular Formula |
C23H21Cl2N3O5S |
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Molecular Weight |
522.4 g/mol |
IUPAC Name |
tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C23H21Cl2N3O5S/c1-23(2,3)33-22(30)28-34(31,32)15-8-9-16(19(25)13-15)21(29)27-14-7-10-18(24)17(12-14)20-6-4-5-11-26-20/h4-13H,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
DETGOIGYVWSLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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